4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

Catalog No.
S005174
CAS No.
1430806-04-4
M.F
C25H20Cl2FN5O6S3
M. Wt
672.542
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-...

CAS Number

1430806-04-4

Product Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

Molecular Formula

C25H20Cl2FN5O6S3

Molecular Weight

672.542

InChI

InChI=1S/C18H12Cl2FN5O3S2.C7H8O3S/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,26H,(H3,22,24,25);2-5H,1H3,(H,8,9,10)

InChI Key

NVKBPDYKPNYMDR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F

Synonyms

4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-4-thiazolylbenzenesulfonamide tosylate

Description

PF-05089771 is a voltage-gated sodium channel 1.7 (Nav1.7) blocker (IC50s = 11, 16, 33, and 20 nM for 5N11S, 5A11L, 5A11S, and 5A11L Nav1.7 splice variants, respectively). It is selective for Nav1.7 over Nav1.1-1.6 and 1.8 channels (IC50s = 0.11-25 μM), L-type calcium, and KvLQT and hERG potassium channels (IC50s = ≥10 μM), as well as human and cynomolgus monkey TRPV1 receptors (IC50s = 10 and 20 μM, respectively). PF-05089771 is also 1,000-fold selective for half-inactivated over resting Nav1.7 channels, and mutation of the domain IV voltage-sensor domain (VSD4) reduces PF-05089771 potency by approximately 100-fold.
Potent and selective Nav1.7 channel blocker (IC50 = 8, 11 and 171 nM for mouse, human and rat Nav1.7, respectively). Exhibits selectivity for Nav1.7 over other Nav1 channels (IC50 values are 0.11, 0.16, 0.85, 10, 11 and 25 μM for Nav1.2, Nav1.6, Nav1.1, Nav1.4, Nav1.3 and Nav1.5, respectively). Also exhibits selectivity over a panel of 81 other ion channels, receptors, enzymes and transporters. Blocks spontaneous firing of inherited erythromelalgia (IEM)-derived iPSC sensory neurons in vitro.

Neuroscience

Agro-Chemical Applications

Pyrazole derivatives, which share a similar structure to the compound , have been found to have promising agro-chemical applications . They are part of a large library of heterocyclic compounds that have been used in various fields, including agriculture .

Method of Application: The specific method of application would depend on the exact nature of the agro-chemical application. For example, they could be used as pesticides, in which case they would be applied to crops in a manner similar to other pesticide compounds .

Results: While specific results would depend on the exact application, pyrazole derivatives have generally been found to be effective in their agro-chemical applications .

Medicinal Applications

Indazole-containing heterocyclic compounds, which are structurally similar to the compound , have a wide variety of medicinal applications . They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Method of Application: The method of application would depend on the specific medicinal use. For example, if used as an anticancer agent, the compound could be administered as part of a chemotherapy regimen .

Results: Again, specific results would depend on the exact medicinal application. Indazole-containing compounds have generally been found to be effective in their medicinal applications .

Fluorescent Applications

Pyrazole derivatives, which share a similar structure to the compound , have been found to have promising fluorescent applications . They are part of a large library of heterocyclic compounds that have been used in various fields .

Method of Application: The specific method of application would depend on the exact nature of the fluorescent application. For example, they could be used in bioimaging, where they would be applied to biological samples in a manner similar to other fluorescent compounds .

Results: While specific results would depend on the exact application, pyrazole derivatives have generally been found to be effective in their fluorescent applications .

Material Science Applications

Indazole-containing heterocyclic compounds, which are structurally similar to the compound , have been used in the development of functional materials . These materials have a wide variety of applications, including in the construction of solar cells and other optical applications .

Method of Application: The method of application would depend on the specific material science use. For example, if used in the construction of solar cells, the compound could be incorporated into the active layer of the cell .

Results: Again, specific results would depend on the exact material science application. Indazole-containing compounds have generally been found to be effective in their material science applications .

  • Origin: This compound likely originates from medicinal chemistry research, designed for a specific biological target. It contains several functional groups commonly found in bioactive molecules [].
  • Significance: Public information on the specific function or target of this molecule is not available. However, the presence of the aminopyrazole, chlorophenoxy, thiazole, and sulfonamide groups suggests it might be investigated for its antimicrobial or anti-inflammatory properties. These functional groups are found in other drugs with such activities [].

Molecular Structure Analysis

The key features of the molecule include:

  • Central Benzene Ring: This ring structure is a common scaffold in many drugs [].
  • Chlorine and Fluorine Substituents: These halogens can affect the molecule's hydrophobicity, metabolism, and binding interactions [].
  • Aminopyrazole Group: This five-membered heterocycle with an amine group can participate in hydrogen bonding and may play a role in binding to a biological target.
  • Chlorophenoxy Group: The presence of chlorine and an attached phenoxy ring suggests potential interaction with hydrophobic regions in a biological target.
  • Thiazole Group: This five-membered heterocycle with a nitrogen and sulfur atom might contribute to aromaticity and hydrogen bonding interactions [].
  • Sulfonamide Group: This functional group is commonly found in drugs and can be involved in hydrogen bonding and influencing the molecule's water solubility.

Dates

Modify: 2023-08-15

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